molecular formula C17H17N3OS B2680469 2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1333670-59-9

2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2680469
CAS RN: 1333670-59-9
M. Wt: 311.4
InChI Key: ZNEMRRFSFYMJHV-UHFFFAOYSA-N
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Description

The compound “2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a benzyl group, a cyano group, a cyclopropyl group, a methyl group, a thiazole ring, and a carboxamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the thiazole ring, the introduction of the benzyl group, and the formation of the carboxamide group . The Suzuki–Miyaura coupling reaction could be a possible method for forming the carbon-carbon bonds in this compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The cyclopropyl group is known for its ring strain and unique reactivity .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the cyano group could undergo reactions to form amines, carboxylic acids, or amides. The thiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in it. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling “2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide” would require appropriate safety measures. It’s always important to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicinal chemistry .

properties

IUPAC Name

2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-16(17(21)20-14(10-18)13-7-8-13)22-15(19-11)9-12-5-3-2-4-6-12/h2-6,13-14H,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMRRFSFYMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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